molecular formula C7H6O3 B024243 4-Hydroxybenzoic acid CAS No. 99-96-7

4-Hydroxybenzoic acid

Cat. No.: B024243
CAS No.: 99-96-7
M. Wt: 138.12 g/mol
InChI Key: FJKROLUGYXJWQN-UHFFFAOYSA-N
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Description

4-Hydroxybenzoic acid (4-HBA) is a phenolic acid with a hydroxyl group at the para position of the benzene ring. It serves as a versatile platform intermediate in synthesizing value-added bioproducts, including parabens (preservatives), pharmaceuticals, and antioxidants . Its applications span cosmetics, food preservation, and metabolic engineering due to its structural simplicity and reactivity . 4-HBA also exhibits antibacterial, anti-inflammatory, and hypoglycemic properties, making it relevant in medicinal research .

Preparation Methods

Kolbe-Schmitt Carboxylation of Sterically Hindered Phenols

The Kolbe-Schmitt reaction remains a cornerstone for synthesizing 4-HBA derivatives, particularly 3,5-dialkyl-4-hydroxybenzoic acids. This method leverages the carboxylation of phenols under alkaline conditions, with recent advancements focusing on sterically hindered substrates to enhance regioselectivity and yield.

Reaction Mechanism and Optimization

The process begins with the formation of a phenolate intermediate by reacting 2,6-dialkylphenol with sodium hydride (NaH) or lithium hydride (LiH) in a dry dipolar aprotic solvent such as N,N-dimethylformamide (DMF) . A critical molar ratio of 1.25–2.0 equivalents of hydride per mole of phenol ensures complete deprotonation, with exothermic reactions reaching 70–80°C . Subsequent carboxylation employs carbon dioxide (CO₂) gas bubbled through the reaction mixture for 2–3 hours, achieving a three-fold excess to drive completion .

Workup and Purification

Post-carboxylation, excess hydride is quenched with methanol or ethanol, followed by phase separation using water and a water-immiscible solvent (e.g., toluene) . Acidification of the aqueous phase to pH 2–3 with HCl or H₂SO₄ precipitates the product, which is filtered and dried. This method achieves yields of 90–95%, as demonstrated in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid .

Table 1: Key Parameters for Kolbe-Schmitt Synthesis of 4-HBA Derivatives

ParameterOptimal RangeImpact on Yield
Hydride/Phenol Ratio1.25–2.0Ensures complete phenolate formation
CO₂ Exposure Time2–3 hoursMaximizes carboxylation
Acidification pH2–3Precipitates pure product
Solvent SystemDMF/TolueneFacilitates phase separation

Esterification and Transesterification Routes

4-Hydroxybenzoic acid esters serve as intermediates in polymer production, with synthesis methods emphasizing catalytic efficiency and purity.

Metal-Catalyzed Esterification

US20160318841A1 discloses a transesterification process where this compound short-chain esters (e.g., methyl 4-hydroxybenzoate) react with long-chain aliphatic alcohols (C₁₂–C₁₈) using metal catalysts like tin or titanium complexes . The reaction occurs under inert gas flow (0.10–0.50 mL/min per gram of reactants) to prevent oxidation .

Purification Strategies

Crude esters are treated with acidified aqueous solutions (pH 4–9) to partition impurities into the aqueous phase. Organic phases are crystallized from solvents such as methanol or toluene, yielding >95% purity . Melt crystallization at 90–110°C further refines the product, minimizing byproducts like sulfate esters .

Synthesis of Azo Dye Intermediates

4-HBA derivatives are pivotal in azo dye synthesis, where diazonium salts couple with phenolic substrates.

Diazotization and Coupling

As described in JOCPR , 4-HBA reacts with diazonium salts (generated from anilines and NaNO₂/HCl) under alkaline conditions (10% NaOH) at 5–10°C. The resultant azo compounds exhibit antimicrobial activity, with yields of 70–85% after recrystallization from ethanol .

Table 2: Characterization Data for 4-HBA Azo Derivatives

Compoundλₘₐₓ (nm)Antimicrobial Activity (Zone of Inhibition, mm)
4a48012–14 (vs. E. coli)
4b49014–16 (vs. S. aureus)

Biotechnological Production Using Engineered Strains

Recent advances in metabolic engineering enable microbial synthesis of 4-HBA, offering a sustainable alternative to chemical methods.

Corynebacterium glutamicum Platform

C. glutamicum was engineered to overexpress enzymes in the shikimate pathway, particularly a feedback-resistant aroG variant from E. coli . This modification redirects carbon flux toward chorismate, which is hydrolyzed to 4-HBA by chorismate pyruvate-lyase. Fed-batch fermentation achieved titers of 12.8 g/L, with the strain exhibiting higher 4-HBA tolerance (>20 g/L) than E. coli or yeast .

Process Optimization

Key enhancements included:

  • Gene Dosage : Chromosomal integration of multiple aroG copies to amplify flux.

  • Fermentation Conditions : pH-controlled fed-batch with glucose feeding to sustain growth-arrested production .

Comparative Analysis of Preparation Methods

Table 3: Efficiency Metrics Across Synthesis Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Kolbe-Schmitt90–95>98IndustrialModerate (solvent use)
Transesterification85–90>95Pilot-scaleLow (catalyst reuse)
Microbial Production40–50*>99Pre-commercialSustainable
*Based on carbon yield from glucose.

Chemical Reactions Analysis

Para-Hydroxybenzoic acid undergoes various chemical reactions due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group. Some common reactions include:

Scientific Research Applications

Biotechnology Applications

4-Hydroxybenzoic acid as a Platform Intermediate

4-HBA serves as a valuable intermediate in the synthesis of various bioproducts. Its role in the biosynthesis of ubiquinone (coenzyme Q) is particularly noteworthy, where it is utilized by the enzyme 4-hydroxybenzoate polyprenyltransferase to facilitate the condensation of polyisoprenoid side chains with para-hydroxybenzoate . This pathway is crucial for energy production in both prokaryotic and eukaryotic organisms.

Case Study: Ubiquinone Biosynthesis

  • Organism : Escherichia coli
  • Enzyme Activity : 4-hydroxybenzoate polyprenyltransferase
  • Outcome : Enhanced production of ubiquinone, essential for cellular respiration.

Pharmaceutical Applications

Antioxidant Properties

4-HBA exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Its low toxicity profile enhances its appeal for therapeutic applications .

Case Study: Antioxidant Efficacy

  • Study Design : In vitro assays measuring ROS (reactive oxygen species) production.
  • Results : Demonstrated effective reduction in oxidative stress markers compared to controls.

Cosmetic Applications

Skin Care Products

Due to its mild nature, 4-HBA is incorporated into various cosmetic formulations. It acts as a preservative and stabilizer, enhancing the shelf life of products while providing skin benefits .

Data Table: Cosmetic Formulations Containing 4-HBA

Product TypeConcentration (%)Function
Moisturizers0.5 - 2Preservative
Sunscreens1 - 3UV stabilizer
Anti-aging creams0.5 - 1Antioxidant

Food Preservation

Natural Preservative

4-HBA has been studied for its potential as a natural food preservative due to its antimicrobial properties. It inhibits the growth of certain bacteria and fungi, thereby extending the shelf life of food products .

Case Study: Antimicrobial Efficacy in Food Products

  • Food Type : Fruit juices
  • Concentration Used : 0.1 - 0.5%
  • Results : Significant reduction in microbial load over a storage period of four weeks.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 3-Hydroxybenzoic acid (3-HBA) : Differs in hydroxyl group position (meta instead of para). This structural variation reduces its antioxidant efficacy compared to 4-HBA. For instance, 3-HBA showed lower penetration rates during ultrafiltration due to weaker hydrophobic interactions with membranes .
  • Salicylic acid (2-Hydroxybenzoic acid) : The ortho-hydroxyl group enhances its lipophilicity and keratolytic activity, unlike 4-HBA. Salicylic acid is widely used in dermatology, whereas 4-HBA is prioritized in preservative synthesis .

Dihydroxybenzoic Acids

  • Protocatechuic acid (3,4-Dihydroxybenzoic acid) : A metabolite of anthocyanins, protocatechuic acid demonstrates superior neuroprotective and anti-inflammatory effects compared to 4-HBA. It reduces pro-inflammatory cytokines (e.g., TNF-α) by 50% at 10 μM, whereas 4-HBA requires higher concentrations for similar effects .
  • Gallic acid (3,4,5-Trihydroxybenzoic acid) : With three hydroxyl groups, gallic acid exhibits stronger antioxidant activity (DPPH scavenging) but lower thermal stability than 4-HBA. It negatively correlates with tannin content in fruits, unlike 4-HBA .

Methoxy Derivatives

  • Vanillic acid (4-Hydroxy-3-methoxybenzoic acid) : The methoxy group enhances solubility in polar solvents. Both 4-HBA and vanillic acid are lignin hydrolysates, but vanillic acid shows higher antioxidant capacity in walnut kernels (49% DPPH scavenging vs. 35% for 4-HBA) .
  • Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) : Additional methoxy groups reduce bioavailability. Microbial growth assays showed 1.0 OD600 for 4-HBA versus 0.3 OD600 for syringic acid as a carbon source .

Comparison with Derivatives: Parabens

Parabens (esters of 4-HBA) vary in alkyl chain length (methyl, ethyl, propyl, butyl). Short-chain parabens (methyl, ethyl) are structurally similar to 4-HBA, sharing comparable toxicokinetics and preservative efficacy. However, longer chains (e.g., butyl) exhibit higher estrogenic activity, prompting regulatory scrutiny .

Functional Analogs in Metabolic Pathways

  • Para-aminobenzoic acid (PABA): Replacing 4-HBA’s hydroxyl group with an amino group enables PABA to bypass CoQ10 biosynthesis defects in mitochondrial disorders. PABA restores 60% of CoQ10 levels in deficient models, unlike 4-HBA .
  • Ferulic acid : A 4-HBA derivative with a propenyl side chain, ferulic acid is a key precursor in lignin biosynthesis. It shows anti-lipolytic effects, unlike 4-HBA .

Physicochemical and Bioactivity Differences

Solubility and Separation

  • Ultrafiltration : 4-HBA’s para-hydroxyl group enhances hydrophobicity, yielding 80% penetration rates with polyamide membranes, compared to 50% for 3-HBA .
  • Cocrystallization : 4-HBA forms stable cocrystals with nitrofurantoin, improving drug solubility and thermal stability (melting point ↑15°C) .

Antioxidant and Antimicrobial Properties

  • Antioxidant capacity : 4-HBA’s DPPH scavenging (35–49%) is moderate compared to vanillic acid (49%) but higher than 3-HBA (20%) .
  • Antimicrobial activity : 4-HBA inhibits E. coli growth at 500 ppm, while parabens (e.g., methyl paraben) require only 200 ppm for similar effects .

Data Tables

Table 1: Structural and Functional Comparison of 4-HBA and Analogs

Compound Structure Key Functional Groups Antioxidant Activity (DPPH Scavenging) Key Application
4-Hydroxybenzoic acid C₇H₆O₃, para-OH Hydroxyl 35–49% Preservatives, Cosmetics
Protocatechuic acid C₇H₆O₄, 3,4-diOH Dihydroxyl 65% Neuroprotection
Vanillic acid C₈H₈O₄, para-OH, 3-OCH₃ Methoxy 49% Food additives
Methyl paraben C₈H₈O₃, para-OCH₂CH₃ Ester N/A Cosmetic preservatives

Table 2: Bioactivity and Physicochemical Data

Parameter 4-HBA 3-HBA Protocatechuic acid
Penetration rate (PA membrane) 80% 50% 65%
Microbial growth (OD600) 1.0 0.7 N/A
Neuroprotective effect (TNF-α inhibition) Moderate N/A High (50% at 10 μM)

Biological Activity

4-Hydroxybenzoic acid (4-HBA), also known as para-hydroxybenzoic acid, is an aromatic compound with significant biological activities. This article explores its pharmacological properties, therapeutic applications, and underlying mechanisms based on diverse research findings.

  • Molecular Formula : C₇H₆O₃
  • Molecular Weight : 138.13 g/mol
  • Melting Point : 216.2 °C

4-HBA is a naturally occurring compound found in various plants and can also be synthesized chemically. It serves as an intermediate in the production of various industrial chemicals, cosmetics, and pharmaceuticals .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : 4-HBA has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents amid rising antibiotic resistance .
  • Antifungal Properties : It has demonstrated antifungal activity, which can be beneficial in treating fungal infections .
  • Antioxidant Effects : The compound acts as a free radical scavenger, reducing oxidative stress and potentially protecting cells from damage .
  • Antisickling Activity : Research indicates that certain derivatives of 4-HBA can inhibit the polymerization of sickle hemoglobin, providing therapeutic benefits for sickle cell disease patients .
  • Neuroprotective Effects : Studies have suggested that 4-HBA may have neuroprotective properties, which could be useful in treating neurodegenerative diseases .

The biological activities of 4-HBA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : 4-HBA has been reported to inhibit hepatic enzyme pyrophosphate decarboxylase and mevalonate phosphate kinase, impacting lipid metabolism and cellular signaling pathways .
  • Modulation of Gene Expression : The compound influences the expression of genes involved in stress responses and antioxidant defense mechanisms, enhancing the resilience of cells under oxidative stress conditions .
  • Stimulation of Coenzyme Q Biosynthesis : Recent studies have highlighted that 4-HBA stimulates the endogenous biosynthesis of coenzyme Q (CoQ) in tissues, which is crucial for mitochondrial function and energy production. This has been shown to rescue cardiac insufficiency in animal models of CoQ deficiency .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of 4-HBA against multidrug-resistant strains. Results indicated significant inhibition zones against tested pathogens, suggesting its potential as a new antimicrobial agent .
  • Neuroprotective Study :
    • In a model of neurodegeneration, administration of 4-HBA improved cognitive function and reduced neuronal loss. The study concluded that its antioxidant properties play a critical role in neuroprotection .
  • Sickle Cell Disease Management :
    • A clinical trial investigated the effect of 4-HBA derivatives on patients with sickle cell disease. The results showed a reduction in pain crises and improved hemoglobin levels due to decreased sickling events .

Toxicological Profile

While 4-HBA exhibits numerous beneficial effects, its safety profile is also important:

  • Irritation Potential : Studies have shown that 4-HBA can cause moderate eye irritation and slight skin irritation upon contact, indicating the need for careful handling in formulations .
  • Absorption and Toxicity : Dermal absorption studies indicate low systemic exposure when applied topically; however, some studies suggest potential reproductive toxicity at high doses in animal models .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalExhibits antifungal properties
AntioxidantScavenges free radicals
AntisicklingInhibits sickle hemoglobin polymerization
NeuroprotectiveProtects neurons from oxidative damage

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of 4-hydroxybenzoic acid in experimental settings?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, as described in its physicochemical profile (≥98.0% purity via HPLC) . For structural confirmation, employ nuclear magnetic resonance (¹H/¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) to validate the molecular structure (C₇H₆O₃, CAS 99-96-7) . Cross-reference spectral data with databases like HMDB or PubChem .

Q. What are the optimal conditions for synthesizing this compound derivatives (e.g., esters) in laboratory settings?

  • Methodology : Perform acid-catalyzed esterification using sulfuric acid as a catalyst. For example, react this compound with methanol (1:3 molar ratio) at 60–70°C for 4–6 hours . Monitor reaction progress via thin-layer chromatography (TLC) and purify derivatives using recrystallization in ethanol/water mixtures. Validate yields via gravimetric analysis .

Q. How can this compound be quantified in biological matrices (e.g., plant tissues, microbial cultures)?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Prepare samples via solid-phase extraction (SPE) using C18 cartridges, and apply a gradient elution with 0.1% formic acid in acetonitrile/water . Calibrate with deuterated internal standards (e.g., d₄-4-hydroxybenzoic acid) to improve accuracy .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported antimicrobial efficacy of this compound across microbial strains?

  • Methodology : Conduct dose-response assays under standardized conditions (e.g., pH 5–7, 37°C) to account for environmental variability. Use Pseudomonas fluorescens (KN65.2) and Escherichia coli as model organisms. Compare minimum inhibitory concentrations (MICs) via broth microdilution, adjusting for strain-specific metabolic pathways (e.g., differential expression of benzoate degradation genes) .

Q. What experimental strategies are used to study the enzymatic degradation of this compound in environmental samples?

  • Methodology : Employ stable isotope probing (SIP) with ¹³C-labeled this compound to track microbial assimilation in soil or aquatic systems. Use metagenomic sequencing to identify key degraders (e.g., Pseudomonas spp.) and quantify degradation kinetics via Michaelis-Menten models . Validate pathways using knockout mutants lacking pobA (4-hydroxybenzoate hydroxylase) .

Q. How can researchers mitigate interference from this compound’s mutagenic properties in pharmacological studies?

  • Methodology : Pre-treat in vitro cell lines (e.g., HepG2) with antioxidants (e.g., N-acetylcysteine) to neutralize reactive oxygen species (ROS) generated by this compound. Use Ames tests with Salmonella typhimurium TA100 strains to distinguish direct mutagenicity from metabolic byproducts . Apply dose thresholds below IC₅₀ values (e.g., <1 µM for mammalian cells) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in studying this compound’s role in plant-microbe interactions?

  • Methodology : Standardize rhizosphere sampling by collecting soil within 1 cm of root surfaces. Quantify this compound via GC-MS after derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). Include controls for abiotic degradation (e.g., autoclaved soil) and validate using spiked recovery experiments (85–110% recovery) .

Q. How are computational models applied to predict this compound’s environmental fate and toxicity?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives (t₁/₂) and bioconcentration factors (BCFs). Parameterize models with experimental logP (1.58) and pKa (4.5) values . Validate predictions against microcosm studies measuring this compound persistence in freshwater systems .

Properties

IUPAC Name

4-hydroxybenzoic acid
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InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)
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InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)O
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Molecular Formula

C7H6O3
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Related CAS

30729-36-3, Array
Record name Benzoic acid, 4-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID3026647
Record name 4-Hydroxybenzoic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour
Record name Benzoic acid, 4-hydroxy-
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Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg
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Solubility

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol)
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Density

1.46 g/cu cm @ 25 °C
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Vapor Pressure

0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/
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Color/Form

White granular crystalline powder consisting of monoclinic prisms

CAS No.

99-96-7
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.550
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Record name 4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG8Z55Y12H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg
Record name 4-HYDROXYBENZOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4-Hydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroxybenzoic acid
4-Hydroxybenzoic acid
4-Hydroxybenzoic acid
4-Hydroxybenzoic acid
4-Hydroxybenzoic acid
4-Hydroxybenzoic acid

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